molecular formula C14H13N B1664220 9-Ethylcarbazole CAS No. 86-28-2

9-Ethylcarbazole

Cat. No. B1664220
CAS RN: 86-28-2
M. Wt: 195.26 g/mol
InChI Key: PLAZXGNBGZYJSA-UHFFFAOYSA-N
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Description

9-Ethylcarbazole is a heterocyclic organic compound with the molecular formula C14H13N . It is used as a building block in the synthesis of various chemical compounds . It can also be used as a plasticizer in guest-host polymers to yield highly efficient photorefractive polymer composites .


Synthesis Analysis

Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . Carbazole can be easily functionalized at the N-position and then covalently linked with other monomers . For example, a novel monomer with EDOT as the end units and 3,6-linked N-ethyl-carbazole (NEtCz) as the inner unit was designed and synthesized by Wang et al. through the Horner-Wadsworth-Emmons reaction .


Molecular Structure Analysis

The molecular packing and intermolecular interactions in crystals of two derivatives of 9-ethylcarbazole, i.e., 3-chloro- and 3-bromo-9-ethylcarbazole, were studied . The comparison shows a close similarity in the packing of molecules of three of them that form the π-stacks along the shortest crystallographic axes, with a substantial spatial overlap between adjacent molecules in the stacks .


Chemical Reactions Analysis

Carbazole and its derivative synthesis and their electropolymerization processes have been investigated . The carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .


Physical And Chemical Properties Analysis

9-Ethylcarbazole has a molecular weight of 195.260 g/mol . It has a density of 1.1±0.1 g/cm3 . The boiling point is 348.3±15.0 °C at 760 mmHg . The melting point is 68-70 °C (lit.) .

Safety And Hazards

9-Ethylcarbazole is harmful if swallowed and may cause irritation of the digestive tract . It may cause eye and skin irritation . It is also hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 .

Future Directions

Carbazole-based compounds are suitable in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors, etc . Therefore, future research could focus on exploring these applications further.

properties

IUPAC Name

9-ethylcarbazole
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InChI

InChI=1S/C14H13N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PLAZXGNBGZYJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

49717-15-9
Record name 9H-Carbazole, 9-ethyl-, homopolymer
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DSSTOX Substance ID

DTXSID1052585
Record name 9-Ethylcarbazole
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Molecular Weight

195.26 g/mol
Source PubChem
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Physical Description

Brown chips or flakes; [Alfa Aesar MSDS]
Record name N-Ethylcarbazole
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Product Name

9-Ethylcarbazole

CAS RN

86-28-2
Record name 9-Ethylcarbazole
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Record name 9-Ethylcarbazole
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Record name 9H-Carbazole, 9-ethyl-
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Record name 9-Ethylcarbazole
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Record name 9-ethylcarbazole
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Record name 9-ETHYLCARBAZOLE
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Synthesis routes and methods I

Procedure details

Carbazole (4 g, 0.024 mol) was reacted with iodoethane by working in a similar manner to Example 1a).
Quantity
4 g
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A 0.5-liter autoclave equipped with a stirrer was charged with carbazole (82.0 g), o-dichlorobenzene (100 g), ethyl chloride (40.2 g), 48% sodium hydroxide (73.9 g) and triethylamine (5 g). After the atmosphere in the autoclave was replaced with nitrogen gas, the autoclave was heated to the reaction temperature of 100° C. and the reaction mixture was stirred at the same temperature for 9 hours, while keeping the temperature. After completion of the reaction, the mixture was cooled to 50° C., and was transferred into a separatory funnel. The autoclave was washed with o-dichlorobenzene and water. The washings were combined with the reaction mass, and the combined mixture was separated. The separated organic layer was washed with a 25% sulfuric acid solution to neutralize base traces, and the water layer was removed by separation to give 273.0 g of an o-dichlorobenzene solution of N-ethylcarbazole. The analysis of this solution by chromatography revealed that the content of N-ethylcarbazole was 34.9% and the yield thereof was 99.6%.
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
100 g
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reactant
Reaction Step One
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40.2 g
Type
reactant
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73.9 g
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reactant
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5 g
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solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A 0.5-liter autoclave equipped with a stirrer was charged with carbazole (82.4 g), o-dichlorobenzene (100 g), ethyl chloride (40.2 g), 48% sodium hydroxide (55.8 g) and tributylamine (9.2 g). After the atmosphere in the autoclave was replaced with nitrogen gas, the autoclave was heated to the reaction temperature of 100° C. and the reaction mixture was stirred at the same temperature for 9 hours, while keeping the temperature. After completion of the reaction, the mixture was cooled to 50° C. The same procedures as those described in Example 1 gave 275.9 g of an o-dichlorobenzene solution of N-ethylcarbazole. The analysis of this solution by chromatography revealed that the content of N-ethylcarbazole was 32.9% and the yield thereof was 94.3%.
Quantity
82.4 g
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40.2 g
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reactant
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55.8 g
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reactant
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9.2 g
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reactant
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100 g
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solvent
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Quantity
275.9 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26,500
Citations
X Ye, Y An, G Xu - Journal of Alloys and Compounds, 2011 - Elsevier
… Hydrogen storage in form of liquid organic hydrides, eg 9-ethylcarbazole, is a relatively novel method. In the present work, the hydrogenation kinetics of 9-ethylcarbazole over Raney-Ni …
Number of citations: 80 www.sciencedirect.com
M Yang, C Han, G Ni, J Wu, H Cheng - International journal of hydrogen …, 2012 - Elsevier
… -9-ethylcarbazole → tetrahydro-9-ethylcarbazole, and tetrahydro-9-ethylcarbazole → 9-ethylcarbazole … Our results indicate that 9-ethylcarbazole displays an excellent cycle performance …
Number of citations: 79 www.sciencedirect.com
KM Eblagon, D Rentsch, O Friedrichs, A Remhof… - International journal of …, 2010 - Elsevier
… Liquid organic hydrides, eg 9-ethylcarbazole, are potentially interesting hydrogen storage … In the present work, hydrogenation reaction of 9-ethylcarbazole in the molten form was …
Number of citations: 155 www.sciencedirect.com
KM Eblagon, K Tam, KMK Yu… - The Journal of Physical …, 2012 - ACS Publications
… In the present work, hydrogenation of 9-ethylcarbazole is particularly investigated in the liquid phase over different unsupported noble metal powders. The kinetics obtained from the …
Number of citations: 88 pubs.acs.org
KM Eblagon, K Tam, SCE Tsang - Energy & Environmental Science, 2012 - pubs.rsc.org
… the liquid phase hydrogenation of 9-ethylcarbazole. The focus on the … in the hydrogenation of 9-ethylcarbazole. Additionally, … of the stepwise hydrogenation of 9-ethylcarbazole based on …
Number of citations: 103 pubs.rsc.org
A Ali, U Kumar G, HJ Lee - Journal of Mechanical Science and Technology, 2019 - Springer
The hydrogenation characteristics of 9-ethylcarbazole (9-ECZ) over Raney-Ni catalyst within the pressure range 0.2–0.8 MPa was investigated in this work. Initially, hydrogenation …
Number of citations: 17 link.springer.com
W Liu, H Li, S Yu, J Zhang, W Zheng, L Niu… - Biosensors and …, 2018 - Elsevier
… In this work, we reported the synthesis of 3, 6-diamino-9-ethylcarbazole and its application as a new … The MIP sensor based on 3, 6-diamino-9-ethylcarbazole monomer revealed better …
Number of citations: 44 www.sciencedirect.com
NP Buu-Hoi, N Hoan - The Journal of Organic Chemistry, 1951 - ACS Publications
… yield from 9-ethylcarbazole (I). This aldehyde proved to be 9-ethyIcarbazole3-aIdehyde (II) since a Wolff-Kishner reduction gave 3-methyl-9-ethylcarbazole (III); the latter compound was …
Number of citations: 22 pubs.acs.org
EH Weyand, J Defauw, CA McQueen… - Food and chemical …, 1993 - Elsevier
… 9-ethylcarbazole are active as mutagens in S. typhimurium TAI00. Carbazole, 9-methylcarbazole and 9-ethylcarbazole … in rat hepatocytes; only 9-ethylcarbazole did so. These carbazole …
Number of citations: 28 www.sciencedirect.com
H Gilman, J Honeycutt, Jr - The Journal of Organic Chemistry, 1957 - ACS Publications
… Diazotized p-aminobenzoic acid, likewise, has not yet been condensed with 9-ethylcarbazole. Since the C3 position is the carbon atom with the greatest electron density in the …
Number of citations: 6 pubs.acs.org

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